molecular formula C10H8F4O B2700644 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone CAS No. 2055275-11-9

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone

Cat. No. B2700644
CAS RN: 2055275-11-9
M. Wt: 220.167
InChI Key: MDBVGPLRLOTVBU-UHFFFAOYSA-N
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Description

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is a chemical compound with the IUPAC name 1-(2-fluoro-3-methyl-5-(trifluoromethyl)phenyl)ethan-1-one . It has a molecular weight of 220.17 .


Synthesis Analysis

The synthesis of similar compounds, such as 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone, has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O/c1-5-3-7(10(12,13)14)4-8(6(2)15)9(5)11/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Safety and Hazards

While specific safety data for 2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-5-3-7(10(12,13)14)4-8(6(2)15)9(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVGPLRLOTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone

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